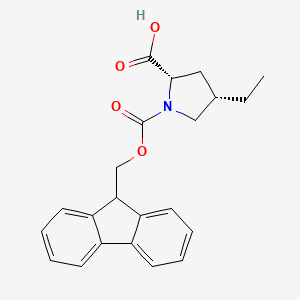
(2S,4S)-N-Fmoc-4-Et-Pro-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-N-Fmoc-4-Et-Pro-OH, also known as (2S,4S)-N-(9-Fluorenylmethoxycarbonyl)-4-ethylproline, is a derivative of proline, an amino acid. This compound is often used in peptide synthesis due to its unique structural properties that enhance the stability and functionality of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-N-Fmoc-4-Et-Pro-OH typically involves the protection of the amino group of 4-ethylproline with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of 4-ethylproline, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(2S,4S)-N-Fmoc-4-Et-Pro-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the proline derivative.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming cyclic adducts with other unsaturated molecules.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Cycloaddition: Reactions are typically carried out in the presence of a catalyst such as copper(I) iodide under mild conditions.
Major Products
The major products formed from these reactions include deprotected proline derivatives and various cyclic compounds, depending on the specific reactants and conditions used .
科学研究应用
(2S,4S)-N-Fmoc-4-Et-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Industry: In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs.
作用机制
The mechanism of action of (2S,4S)-N-Fmoc-4-Et-Pro-OH involves its ability to stabilize specific conformations of peptides and proteins. The Fmoc group provides steric hindrance, which can influence the folding and stability of the peptide chain. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
(2S,4R)-N-Fmoc-4-Et-Pro-OH: This is a stereoisomer of (2S,4S)-N-Fmoc-4-Et-Pro-OH, differing only in the spatial arrangement of the ethyl group.
(2S,4S)-N-Fmoc-4-Me-Pro-OH: This compound has a methyl group instead of an ethyl group at the 4-position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct conformational preferences to peptides. This makes it particularly useful in the design of peptides with desired structural and functional properties .
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
(2S,4S)-4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-14-11-20(21(24)25)23(12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20-/m0/s1 |
InChI 键 |
IBGSUWJKZJCXCJ-XOBRGWDASA-N |
手性 SMILES |
CC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


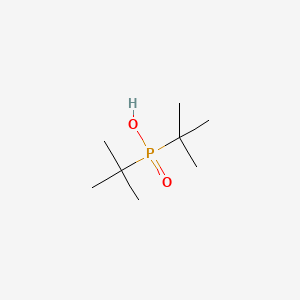
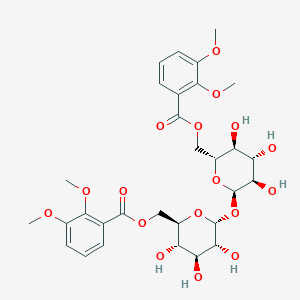
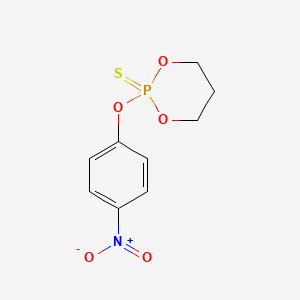

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
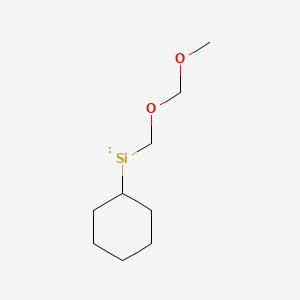
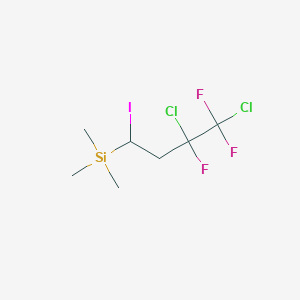
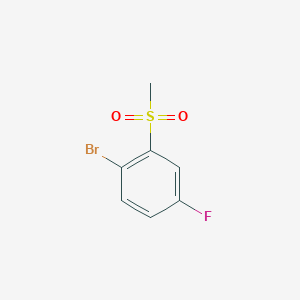
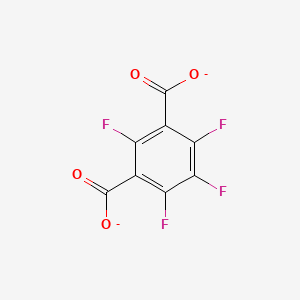

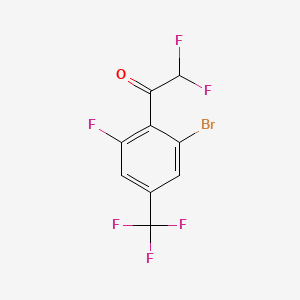
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
